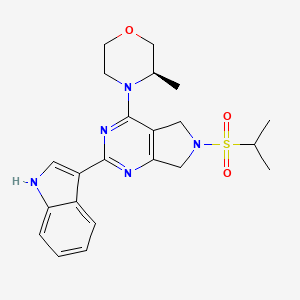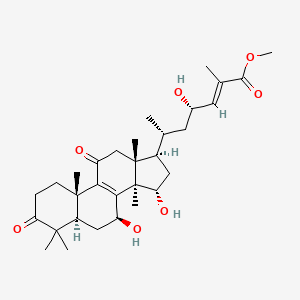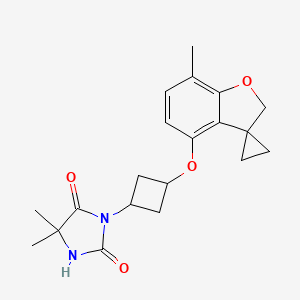
Kv3 modulator 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kv3 modulator 4 is a highly potent small molecule that modulates the activity of Kv3.1 channels, which are a subtype of voltage-gated potassium channels. These channels play a crucial role in the rapid repolarization of neurons, enabling high-frequency firing. This compound has shown promise in the treatment of various neurological disorders due to its ability to enhance the function of these channels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kv3 modulator 4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of the molecule.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
化学反应分析
Types of Reactions
Kv3 modulator 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Alkylating agents: Methyl iodide, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
Kv3 modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of Kv3.1 channels.
Biology: Helps in understanding the role of Kv3.1 channels in neuronal function and development.
Medicine: Potential therapeutic agent for neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Industry: Used in the development of new drugs targeting Kv3.1 channels
作用机制
Kv3 modulator 4 exerts its effects by binding to specific sites on the Kv3.1 channels, stabilizing the open state of the channel. This enhances the flow of potassium ions through the channel, leading to rapid repolarization of neurons and enabling high-frequency firing. The molecular targets of this compound include the voltage-sensing domain and the pore domain of the Kv3.1 channel .
相似化合物的比较
Kv3 modulator 4 is unique compared to other similar compounds due to its high potency and selectivity for Kv3.1 channels. Similar compounds include:
AUT1: Another positive modulator of Kv3.1 channels, but with different binding sites and mechanism of action.
AUT2: A modulator with similar effects but different pharmacokinetic properties.
Lu AG00563: A novel positive modulator with a distinct binding site and structural features
This compound stands out due to its favorable pharmacokinetic properties and high efficacy in enhancing Kv3.1 channel function .
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-[3-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxycyclobutyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O4/c1-11-4-5-14(15-16(11)25-10-20(15)6-7-20)26-13-8-12(9-13)22-17(23)19(2,3)21-18(22)24/h4-5,12-13H,6-10H2,1-3H3,(H,21,24) |
InChI 键 |
VHINDDIFNPLNFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)OC3CC(C3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


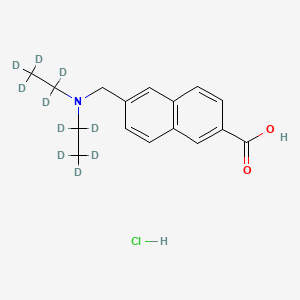
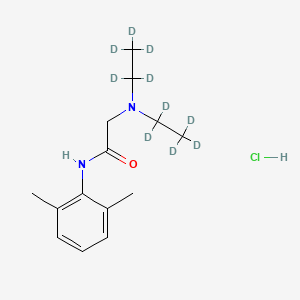
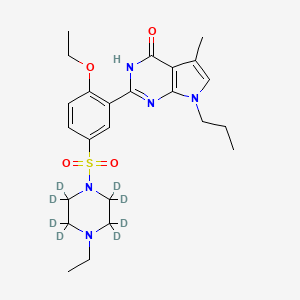
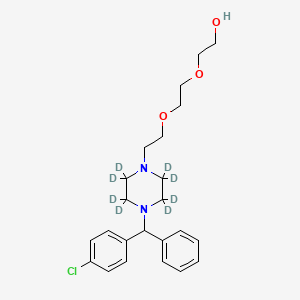
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
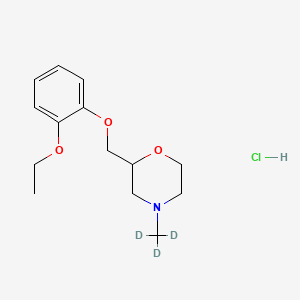
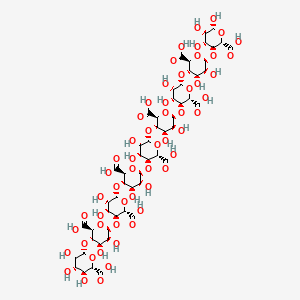
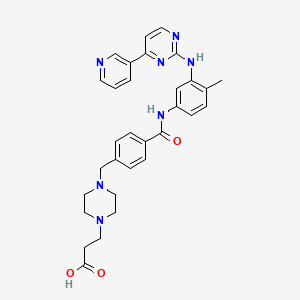
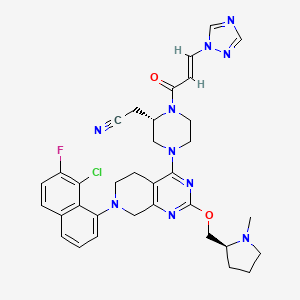
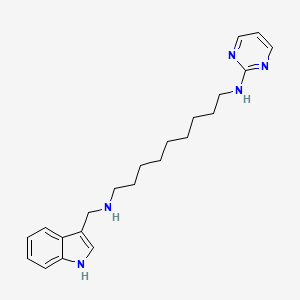
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
